molecular formula C15H13ClO3 B1348847 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 306280-02-4

4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde

Cat. No. B1348847
CAS RN: 306280-02-4
M. Wt: 276.71 g/mol
InChI Key: LFWIJFJRPYJCEU-UHFFFAOYSA-N
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Description

4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde, also known as 4-CBM, is a synthetic organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular formula of C13H11ClO3 and a molecular weight of 246.68 g/mol. 4-CBM is commonly used in the synthesis of other compounds and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Anticancer Activity

A key application of 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde and its derivatives is in anticancer research. For instance, a series of benzyloxybenzaldehyde derivatives, including 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde, were tested against the HL-60 cell line, revealing significant anticancer activity. These compounds demonstrated the ability to arrest cell cycle progression at the G2/M phase and induce cell apoptosis, potentially offering avenues for cancer treatment (Lin et al., 2005).

Crystal Structures and Hirshfeld Surfaces

The crystal structures of various methoxybenzaldehyde oxime derivatives, closely related to 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde, have been analyzed. These studies provide insights into the conformations and hydrogen-bonding patterns of these compounds, which are critical for understanding their interactions at a molecular level (Gomes et al., 2018).

Spectroscopic Studies and Structural Analysis

Spectroscopic techniques have been used to study compounds similar to 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde, providing detailed information on their structure and properties. For example, a compound synthesized from 2-hydroxy-3-methoxybenzaldehyde was characterized using various spectroscopic methods and X-ray analysis, which is crucial for understanding its chemical behavior (Özay et al., 2013).

Photocatalytic Oxidation

Research into the photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde, has shown promising results. These studies have explored the potential of using molecular oxygen on titanium dioxide under visible light irradiation for converting these compounds into corresponding aldehydes, which has implications for green chemistry and sustainable processes (Higashimoto et al., 2009).

Antibacterial and Antileishmanial Activities

The antibacterial and antileishmanial activities of 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde derivatives have been examined. These studies are significant for developing new treatments for bacterial infections and leishmaniasis. The derivatives were tested against various bacteria types, showing effectiveness at different concentrations (Celik et al., 2021).

Synthesis and Characterization

Synthesis and characterization of derivatives of 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde have been extensively studied. These studies provide essential insights into the chemical synthesis processes and the structural properties of these compounds, which are vital for their potential applications in various fields of research (De-ju, 2014).

CCR5 Antagonist Synthesis

The compound has been used in the synthesis of novel non-peptide CCR5 antagonists. These antagonists have potential applications in treating various diseases, including HIV/AIDS. The structural characterization of these products provides valuable information for their application in medicinal chemistry (Bi, 2014).

properties

IUPAC Name

4-[(2-chlorophenyl)methoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-15-8-11(9-17)6-7-14(15)19-10-12-4-2-3-5-13(12)16/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWIJFJRPYJCEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351455
Record name 4-[(2-chlorobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde

CAS RN

306280-02-4
Record name 4-[(2-chlorobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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